molecular formula C19H18N4O2 B6119029 N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

カタログ番号 B6119029
分子量: 334.4 g/mol
InChIキー: WGVNXXRBSWYHSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide, commonly known as INCB018424, is a small molecule inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in various biological processes including inflammation, immune response, and hematopoiesis. INCB018424 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.

作用機序

INCB018424 selectively inhibits N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide enzymes, INCB018424 blocks the downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines. This results in a decrease in inflammation and immune response, which is beneficial in various inflammatory and autoimmune diseases.
Biochemical and physiological effects:
INCB018424 has been shown to have a selective and potent inhibitory effect on N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide enzymes. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in preclinical and clinical studies. INCB018424 has also been shown to have a favorable safety profile, with a low incidence of adverse events.

実験室実験の利点と制限

INCB018424 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to manipulate and study compared to large biological molecules such as antibodies. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of INCB018424 is that it is a selective inhibitor of N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide enzymes, which may limit its utility in studying other signaling pathways.

将来の方向性

There are several future directions for the study of INCB018424. One potential application is in the treatment of autoimmune diseases such as multiple sclerosis and lupus. Another potential application is in the treatment of cancer, as N-1H-indol-5-yl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide enzymes have been implicated in the development and progression of certain types of cancer. Additionally, further studies are needed to understand the long-term safety and efficacy of INCB018424 in various disease conditions.

合成法

INCB018424 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of key intermediates, which are then coupled to form the final product. The synthesis has been optimized to yield the compound with high purity and yield.

科学的研究の応用

INCB018424 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to be effective in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated its efficacy in the treatment of myelofibrosis, a rare blood disorder.

特性

IUPAC Name

N-(1H-indol-5-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-10(2)16-9-14(17-11(3)23-25-19(17)22-16)18(24)21-13-4-5-15-12(8-13)6-7-20-15/h4-10,20H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVNXXRBSWYHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。